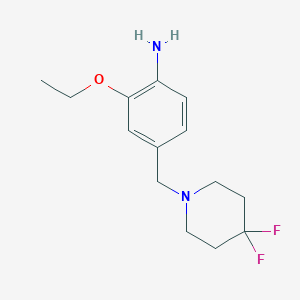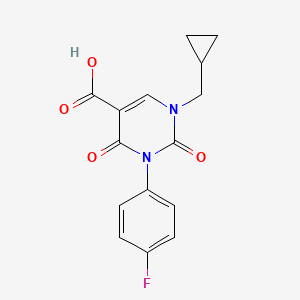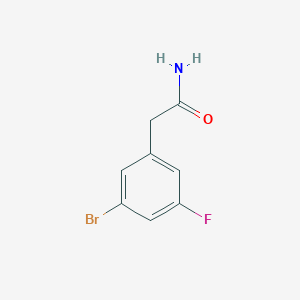
2-(3-Bromo-5-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)acetamide typically involves the reaction of 3-bromo-5-fluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:
3-Bromo-5-fluoroaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted acetamides with different functional groups replacing the bromine atom.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
Reduction Reactions: The major products are amines or other reduced derivatives.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals. It can be modified to produce compounds with potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of specific chemical modifications on biological systems.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and fluorine atoms in the compound can influence its binding affinity and selectivity for these targets. The acetamide group can also participate in hydrogen bonding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
2-(3-Bromo-5-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-(3-Bromo-4-fluorophenyl)acetamide: This compound has a similar structure but with the fluorine atom in a different position. The change in position can affect the compound’s reactivity and biological activity.
2-(3-Chloro-5-fluorophenyl)acetamide: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine can influence the compound’s chemical properties and interactions with biological targets.
2-(3-Bromo-5-methylphenyl)acetamide: This compound has a methyl group instead of a fluorine atom. The methyl group can affect the compound’s hydrophobicity and overall reactivity.
Each of these compounds has unique properties that can be exploited for specific applications, highlighting the importance of structural modifications in chemical research and development.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBQKYKYRJRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
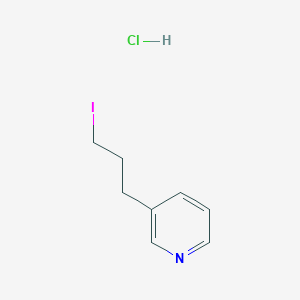
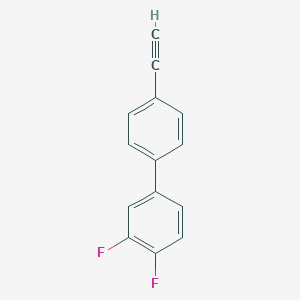
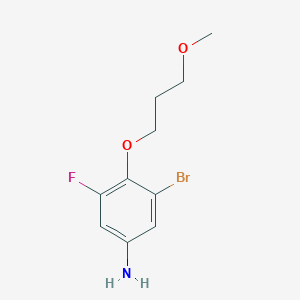
![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)

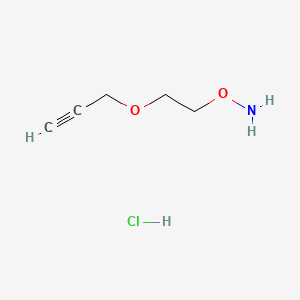

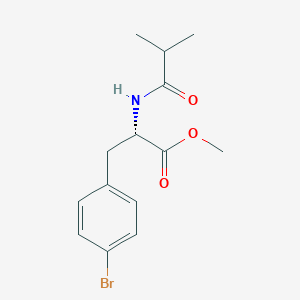
![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)

